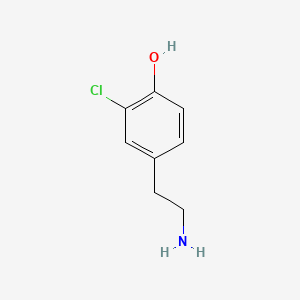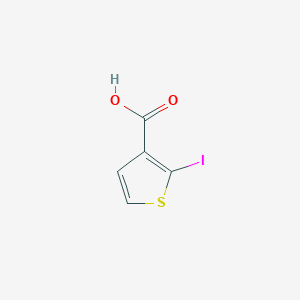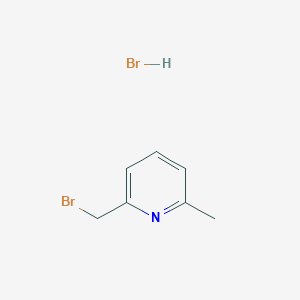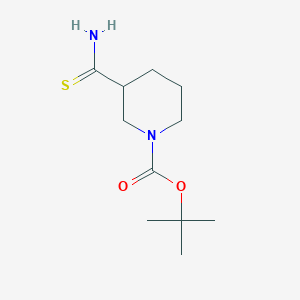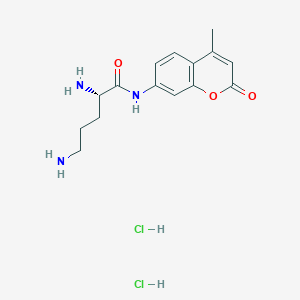
L-Ornithine 7-amido-4-methylcoumarin dihydrochloride
Overview
Description
L-Ornithine 7-amido-4-methylcoumarin dihydrochloride is a chemical compound with the CAS number 201854-09-3 . It has a molecular weight of 362.25 and a molecular formula of C15H21Cl2N3O3 . The compound is a light pink powder .
Molecular Structure Analysis
The IUPAC name for this compound is (2S)-2,5-diamino-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide hydrochloride . The InChI code is 1S/C15H19N3O3.ClH/c1-9-7-14(19)21-13-8-10(4-5-11(9)13)18-15(20)12(17)3-2-6-16;/h4-5,7-8,12H,2-3,6,16-17H2,1H3,(H,18,20);1H/t12-;/m0./s1 .Physical And Chemical Properties Analysis
This compound is a light pink powder . . It should be stored at temperatures between 0-8°C .Scientific Research Applications
Stress Reduction and Sleep Improvement
L-Ornithine supplementation has been linked to stress reduction and improved sleep quality. A randomized controlled trial found that L-Ornithine could significantly decrease serum cortisol levels and the cortisol/DHEA-S ratio, reduce feelings of anger, and improve perceived sleep quality in healthy workers experiencing mild stress and fatigue (Miyake et al., 2014).
Fatigue Mitigation
Another study demonstrated L-Ornithine's potential in attenuating physical fatigue by modulating lipid and amino acid metabolism. This effect was observed through a double-blind, placebo-controlled study, where L-Ornithine administration led to significant reductions in the subjective feeling of fatigue among healthy volunteers (Sugino et al., 2008).
Enhancement of Aerobic Performance
L-Ornithine hydrochloride ingestion before exercise was suggested to increase the ability to buffer ammonia during and after incremental exhaustive ergometer bicycle exercise, although it did not improve performance. This suggests a role in enhancing recovery or endurance capacity under certain conditions (Demura et al., 2010).
Bitterness Suppression
L-Ornithine has been studied for its ability to suppress the bitterness of branched-chain amino acid solutions, indicating potential applications in improving the palatability of nutritional supplements or pharmaceutical formulations (Tokuyama et al., 2006).
Mechanism of Action
Target of Action
L-Ornithine 7-amido-4-methylcoumarin dihydrochloride is primarily used in proteomics research
Mode of Action
It is known that the compound is used in proteomics research , which suggests it may interact with proteins or enzymes in some way.
Biochemical Pathways
Given its use in proteomics research , it is likely that it interacts with proteins or enzymes, potentially affecting various biochemical pathways
Result of Action
Properties
IUPAC Name |
(2S)-2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3.2ClH/c1-9-7-14(19)21-13-8-10(4-5-11(9)13)18-15(20)12(17)3-2-6-16;;/h4-5,7-8,12H,2-3,6,16-17H2,1H3,(H,18,20);2*1H/t12-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRTYLCHCNDIJR-LTCKWSDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647391 | |
| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201854-09-3 | |
| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;dihydrochloride](/img/structure/B1613387.png)
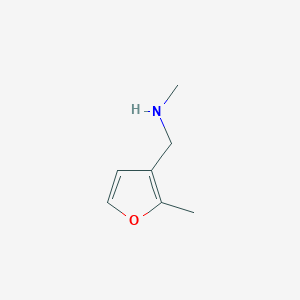
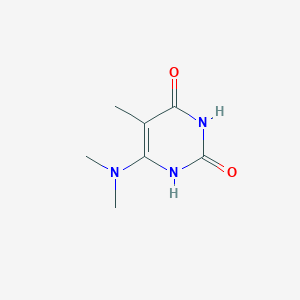
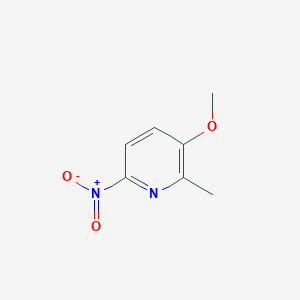

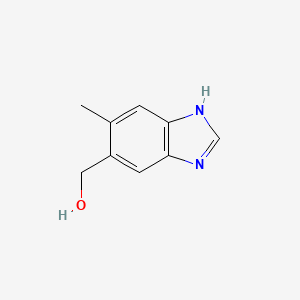
![[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-3'-(trifluoromethyl)-](/img/structure/B1613398.png)


